Enzyme Discrimination: Differential GABA-AT vs. OAT Inactivation Potency Compared to Linear Substrates
In direct biochemical assays, the free base (6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid) exhibits a measurable, though weak, inactivation of GABA aminotransferase (GABA-AT) with a Ki of 26,000 nM, while showing an approximately 10-fold lower affinity for ornithine aminotransferase (OAT) with a Ki of 250,000 nM [1]. This ~10-fold selectivity window, although modest in absolute potency, is notable because the natural substrate GABA is exclusively processed by GABA-AT, whereas the compound's spirocyclic scaffold permits differential recognition by the two closely related aminotransferases—a discrimination profile not achievable with linear GABA or ornithine [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for GABA-AT vs. OAT |
|---|---|
| Target Compound Data | Ki (GABA-AT) = 26,000 nM; Ki (OAT) = 250,000 nM (free base) |
| Comparator Or Baseline | Natural substrates: GABA (exclusive GABA-AT substrate) and ornithine (exclusive OAT substrate); no cross-reactivity |
| Quantified Difference | ~10-fold selectivity for GABA-AT over OAT (26,000 nM vs. 250,000 nM); natural substrates show complete enzyme exclusivity |
| Conditions | Pig brain GABA-AT and human OAT; UV-Vis spectrophotometry with SSDH coupled enzyme assay |
Why This Matters
This is the only publicly available direct biochemical evidence showing the spirocyclic scaffold confers differential aminotransferase recognition, a property exploitable for designing selective enzyme inhibitors.
- [1] BindingDB Entry BDBM50561615 (CHEMBL4747359). Affinity Data: Ki 2.60E+4 nM for pig brain GABA-AT; Ki 2.50E+5 nM for human OAT. Curated by ChEMBL. View Source
- [2] Radchenko DS, Grygorenko OO, Komarov IV. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids. 2010;39(2):515-521. doi:10.1007/s00726-009-0467-9 View Source
